molecular formula C23H25N3O4 B11008156 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B11008156
M. Wt: 407.5 g/mol
InChI Key: TXXBSFWJDDAECS-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and epoxide intermediates under acidic or basic conditions.

    Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid derivatives with isocyanates or amines, followed by cyclization to form the quinazolinone ring.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxepin and quinazolinone moieties through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinazolinone moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the benzodioxepin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study biochemical processes and interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin ring may interact with hydrophobic pockets, while the quinazolinone moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide

Uniqueness

The presence of the 2-methylpropyl group in the quinazolinone moiety of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide distinguishes it from similar compounds. This structural variation can lead to differences in biological activity, selectivity, and pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C23H25N3O4/c1-15(2)13-26-14-24-19-6-5-17(12-18(19)23(26)28)25-22(27)11-16-4-7-20-21(10-16)30-9-3-8-29-20/h4-7,10,12,14-15H,3,8-9,11,13H2,1-2H3,(H,25,27)

InChI Key

TXXBSFWJDDAECS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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